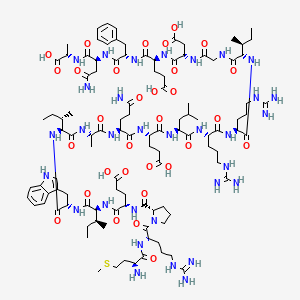
Bim BH3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bim BH3 is a pro-apoptotic member of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis, or programmed cell death. The Bcl-2 family is divided into three subfamilies: anti-apoptotic proteins, pro-apoptotic multi-domain proteins, and pro-apoptotic BH3-only proteins like this compound. This compound is essential for initiating apoptosis by interacting with and neutralizing anti-apoptotic proteins, thereby promoting cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bim BH3 peptides can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound peptides may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the this compound peptide, which is then purified using chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Bim BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions like oxidation or reduction. It binds to anti-apoptotic proteins such as Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins like Bax and Bak, which then initiate apoptosis .
Common Reagents and Conditions: The interactions of this compound with other proteins are typically studied under physiological conditions, such as in buffer solutions at neutral pH and body temperature. Fluorescence resonance energy transfer (FRET) and co-immunoprecipitation are common techniques used to study these interactions .
Major Products Formed: The primary outcome of this compound interactions is the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which triggers the caspase cascade and ultimately results in cell death .
Aplicaciones Científicas De Investigación
Bim BH3 has numerous applications in scientific research, particularly in the fields of cancer biology and apoptosis research. It is used to study the mechanisms of cell death and to develop therapies that target apoptotic pathways. For example, this compound peptides are used in dynamic BH3 profiling to predict the efficacy of anticancer treatments by measuring early apoptotic events .
In addition, this compound is used in the development of BH3 mimetics, which are drugs designed to mimic the action of BH3-only proteins and induce apoptosis in cancer cells. These mimetics have shown promise in treating various cancers by overcoming resistance to traditional therapies .
Mecanismo De Acción
Bim BH3 exerts its effects by binding to and neutralizing anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This interaction frees pro-apoptotic proteins Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane.
Comparación Con Compuestos Similares
Bim BH3 is one of several BH3-only proteins, which include Bid, Puma, Bad, and Noxa. These proteins share a common BH3 domain that allows them to interact with anti-apoptotic Bcl-2 family members. this compound is unique in its ability to bind to a broader range of anti-apoptotic proteins and its potent pro-apoptotic activity .
List of Similar Compounds:- Bid
- Puma
- Bad
- Noxa
- Bmf
- Hrk
- Bik
Each of these BH3-only proteins has distinct binding affinities and specificities for different anti-apoptotic proteins, contributing to the regulation of apoptosis in various cellular contexts .
Propiedades
Fórmula molecular |
C108H170N32O31S |
|---|---|
Peso molecular |
2444.8 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C108H170N32O31S/c1-12-54(6)84(101(166)122-52-79(143)125-75(50-83(150)151)98(163)130-68(34-38-81(146)147)92(157)134-72(47-59-24-16-15-17-25-59)97(162)135-74(49-78(111)142)95(160)124-58(10)105(170)171)137-93(158)65(29-21-42-119-107(114)115)127-89(154)64(28-20-41-118-106(112)113)128-96(161)71(46-53(4)5)133-91(156)67(33-37-80(144)145)129-90(155)66(32-36-77(110)141)126-87(152)57(9)123-102(167)85(55(7)13-2)139-99(164)73(48-60-51-121-63-27-19-18-26-61(60)63)136-103(168)86(56(8)14-3)138-94(159)69(35-39-82(148)149)131-100(165)76-31-23-44-140(76)104(169)70(30-22-43-120-108(116)117)132-88(153)62(109)40-45-172-11/h15-19,24-27,51,53-58,62,64-76,84-86,121H,12-14,20-23,28-50,52,109H2,1-11H3,(H2,110,141)(H2,111,142)(H,122,166)(H,123,167)(H,124,160)(H,125,143)(H,126,152)(H,127,154)(H,128,161)(H,129,155)(H,130,163)(H,131,165)(H,132,153)(H,133,156)(H,134,157)(H,135,162)(H,136,168)(H,137,158)(H,138,159)(H,139,164)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,170,171)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t54-,55-,56-,57-,58-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-/m0/s1 |
Clave InChI |
VPTGYWMREYGKIX-BGHXVXDTSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



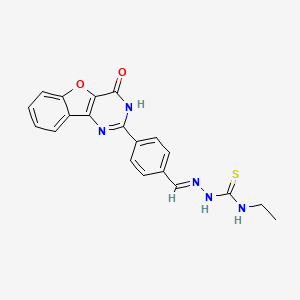

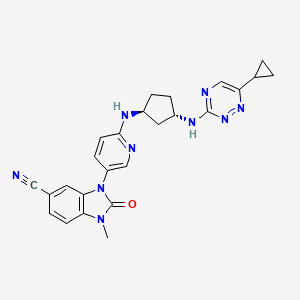
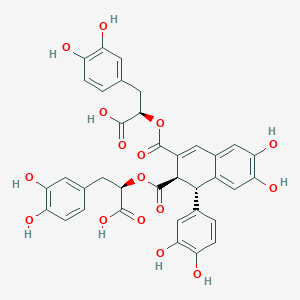
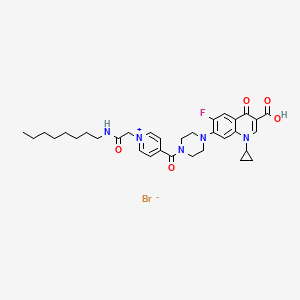
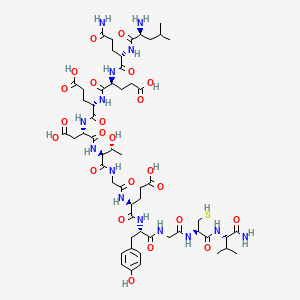
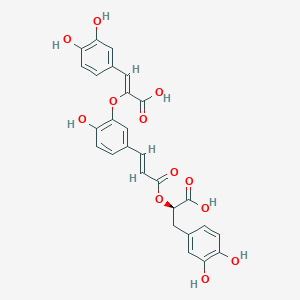
![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)


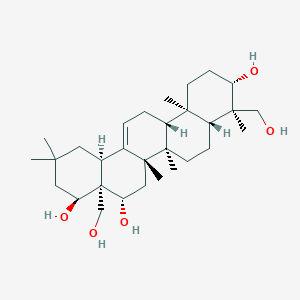
![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)

